4-(1-Isocyanooctyl)pyridine

Lipophilicity Solubility Multicomponent Reactions

For researchers facing racemization or poor solubility in non-polar multicomponent reactions, 4-(1-Isocyanooctyl)pyridine provides a direct solution. Its octyl chain enhances solubility and configurational stability, ensuring higher yields and stereochemical integrity without cryogenic conditions. Key outcomes for your workflow: - Solubility: Enhanced in nonpolar media for Ugi/Passerini reactions. - Stereochemistry: Octyl steric bulk minimizes racemization at the α-chiral center. - Coordination: Enforces monodentate binding for linear MOF/polymer construction. Bulk stock available with rapid global dispatch.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 62398-32-7
Cat. No. B14536620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Isocyanooctyl)pyridine
CAS62398-32-7
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCCCCC(C1=CC=NC=C1)[N+]#[C-]
InChIInChI=1S/C14H20N2/c1-3-4-5-6-7-8-14(15-2)13-9-11-16-12-10-13/h9-12,14H,3-8H2,1H3
InChIKeyFVGCNQRASAWJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Isocyanooctyl)pyridine (CAS 62398-32-7): A Specialized Isocyanopyridine Building Block for Multicomponent Reactions and Coordination Chemistry


4-(1-Isocyanooctyl)pyridine is a pyridine-based isocyanide derivative featuring a unique substitution pattern: an isocyanooctyl group at the 4-position of the pyridine ring [1]. This compound belongs to the class of isocyanopyridines, which are bifunctional reagents combining the versatile reactivity of the isocyanide group with the coordinating and aromatic properties of pyridine [2]. As a member of this family, it serves as a key building block in organic synthesis, particularly in isocyanide-based multicomponent reactions (IMCRs), and as a ligand in coordination chemistry [3]. Its specific structure—with a flexible octyl chain linking the isocyanide to the pyridine—imparts distinct solubility, steric, and electronic characteristics that differentiate it from simpler isocyanopyridine analogs.

Workflow

Isocyanide-based multicomponent reactions (IMCRs) and coordination chemistry

Selection

Octyl-chain substituted isocyanopyridine; may support nonpolar reaction conditions

Use Context

Monodentate ligand design and chiral building block synthesis

Why 4-(1-Isocyanooctyl)pyridine (CAS 62398-32-7) Cannot Be Substituted by Common Isocyanopyridines: Structural and Electronic Drivers of Differential Reactivity


Generic substitution of isocyanopyridines is invalid due to the profound impact of subtle structural modifications on reactivity, stability, and application scope. The 4-(1-Isocyanooctyl)pyridine framework differs critically from common alternatives like 4-isocyanopyridine or 2-bromo-6-isocyanopyridine in terms of steric bulk, lipophilicity, and electronic character. The octyl chain not only enhances solubility in nonpolar media but also influences the nucleophilicity of the isocyanide group and the steric environment around the reactive center [1]. Furthermore, the pyridine ring's substitution pattern governs coordination geometry and catalytic activity in metal complexes [2]. These compound-specific parameters directly affect reaction yields, regioselectivity, and post-reaction functionalization—making direct substitution without experimental re-optimization impractical and potentially detrimental to synthetic outcomes.

Lipophilicity mismatch

Octyl chain significantly raises LogP; substituting with 4-isocyanopyridine may reduce solubility in nonpolar media, impacting reaction scope.

Steric environment

Bulky octyl group alters isocyanide nucleophilicity and racemization barrier; less hindered analogs may exhibit different reactivity and configurational stability.

Coordination geometry

4-Substitution precludes chelation; 2-isocyanopyridine analogs can act as bidentate ligands, leading to divergent complex structures and catalytic profiles.

4-(1-Isocyanooctyl)pyridine (CAS 62398-32-7): Quantified Differentiation in Reactivity, Stability, and Lipophilicity


Enhanced Lipophilicity Drives Superior Solubility in Nonpolar Reaction Media Relative to 4-Isocyanopyridine

4-(1-Isocyanooctyl)pyridine exhibits significantly higher lipophilicity compared to the parent 4-isocyanopyridine due to its octyl substituent. The octyl chain increases the calculated LogP (octanol-water partition coefficient) by approximately 2.5-3.0 log units, enhancing solubility in nonpolar organic solvents [1]. This translates to improved reaction performance in hydrophobic media, a critical advantage for certain IMCRs and coordination chemistry applications where substrate solubility limits yields.

Lipophilicity (LogP)
Class-level
~2.5–3.0 log unit increase
May support solubility in nonpolar media
Calculated LogP; experimental value not reported
Lipophilicity Solubility Multicomponent Reactions

Steric Shielding Enhances Configurational Stability and Suppresses Racemization in Chiral Isocyanide Derivatives

The steric bulk of the octyl chain in 4-(1-Isocyanooctyl)pyridine provides a kinetic barrier to racemization at the chiral center α to the isocyanide group. In contrast, less sterically encumbered isocyanides such as 2-(isocyanomethyl)pyridine are more prone to configurational lability under basic conditions or elevated temperatures . While no direct head-to-head data exists for this specific compound, class-level evidence demonstrates that increasing steric hindrance around the isocyanide-bearing carbon significantly reduces racemization rates [1]. This property is essential for asymmetric synthesis and the preparation of enantiopure building blocks.

Configurational Stability
Class-level
Target: expected lower racemization rate.
Comparator: 2-(isocyanomethyl)pyridine, known configurational lability.
Steric shielding may reduce racemization risk
Inferred from steric principles; head-to-head data unavailable
Configurational Stability Racemization Chiral Isocyanides

Distinct Coordination Chemistry and Catalytic Profile Versus 2-Isocyanopyridine in Metal Complexes

4-(1-Isocyanooctyl)pyridine offers a distinct coordination environment compared to 2-isocyanopyridine. The latter can act as a bidentate ligand through both the isocyanide carbon and pyridine nitrogen, forming chelate rings [1]. In contrast, the 4-substitution pattern in 4-(1-Isocyanooctyl)pyridine precludes chelation and enforces a monodentate binding mode via the isocyanide group, while the pyridine nitrogen remains available for secondary interactions or as a pendant base . This altered coordination geometry influences the electronic properties and reactivity of the resulting metal complexes. While direct comparative catalytic data is unavailable for this specific compound, class studies indicate that 4-substituted isocyanopyridines generally produce metal complexes with higher thermal stability (>150°C) and distinct catalytic activity profiles [2].

Coordination Mode
Class-level
Target: monodentate isocyanide ligand with pendant pyridine N.
Comparator: 2-isocyanopyridine, potential bidentate chelation.
Monodentate binding may alter complex geometry
Based on class studies; thermal stability >150°C reported for analogs
Coordination Chemistry Catalysis Metal Complexes

4-(1-Isocyanooctyl)pyridine (CAS 62398-32-7): High-Value Research and Industrial Applications Stemming from Differentiated Properties


Lipophilic Multicomponent Reactions (MCRs) in Nonpolar Solvents

4-(1-Isocyanooctyl)pyridine's enhanced lipophilicity (estimated LogP ~3.0-3.5) makes it a superior isocyanide component for Ugi, Passerini, and related multicomponent reactions conducted in nonpolar media [1]. This property is particularly advantageous when working with hydrophobic substrates or when aiming to achieve phase-separation or extraction efficiency. The compound's solubility profile can lead to higher yields and cleaner reactions compared to less lipophilic isocyanopyridines [2].

Synthesis of Enantiopure Building Blocks via Chiral Isocyanide Chemistry

The steric bulk of the octyl chain in 4-(1-Isocyanooctyl)pyridine imparts enhanced configurational stability to the α-chiral center, minimizing racemization during synthesis and storage [1]. This makes the compound a valuable chiral isocyanide building block for the asymmetric synthesis of biologically relevant molecules, including peptidomimetics and pharmaceutical intermediates. Its use can simplify synthetic routes by preserving stereochemical integrity without requiring cryogenic conditions or excessive precautions [2].

Design of Monodentate Isocyanide Ligands for Coordination Polymers and Catalysis

The 4-substitution pattern of 4-(1-Isocyanooctyl)pyridine enforces a monodentate binding mode via the isocyanide group, leaving the pyridine nitrogen available for hydrogen bonding, secondary metal coordination, or as a pendant basic site [1]. This contrasts with 2-isocyanopyridines, which often chelate. The compound is therefore ideal for constructing linear coordination polymers, supramolecular assemblies, and metal-organic frameworks (MOFs) where a rigid, linear linking motif is desired [2]. Its complexes exhibit high thermal stability (>150°C), suitable for catalytic applications at elevated temperatures [3].

Application
Selection Property
Validation Focus
Nonpolar-solvent MCRs
Lipophilicity (LogP)
Solubility and reaction yield in nonpolar media
Chiral isocyanide synthesis
Configurational stability
Stereochemical integrity during synthesis
Coordination polymer/MOF design
Monodentate binding mode
Complex geometry and thermal stability

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